molecular formula C21H35N3O B14778088 2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide

货号: B14778088
分子量: 345.5 g/mol
InChI 键: KDBUBLSKJNCTJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

属性

分子式

C21H35N3O

分子量

345.5 g/mol

IUPAC 名称

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide

InChI

InChI=1S/C21H35N3O/c1-15(2)20(22)21(25)23-18-10-12-19(13-11-18)24(16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,22H2,1-4H3,(H,23,25)

InChI 键

KDBUBLSKJNCTJU-UHFFFAOYSA-N

规范 SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N

产品来源

United States

准备方法

Synthesis of 4-[Benzyl(Propan-2-yl)Amino]Cyclohexanamine

The cyclohexylamine intermediate is synthesized via reductive amination of 4-oxocyclohexanecarboxylate with benzyl(propan-2-yl)amine. Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) reduces the imine bond, yielding the trans-cyclohexylamine derivative. Key steps include:

  • Imine Formation : 4-Oxocyclohexanecarboxylate (1.0 equiv) reacts with benzyl(propan-2-yl)amine (1.2 equiv) in methanol at 25°C for 12 hours.
  • Reduction : LiAlH4 (2.0 equiv) is added at 0°C, followed by gradual warming to room temperature. Excess hydride is quenched with 10% NaOH.
  • Work-Up : The mixture is extracted with methylene chloride (3 × 50 mL), dried over sodium sulfate, and concentrated to yield a white solid (78% yield).

Coupling with 2-Amino-3-Methylbutanoyl Chloride

The cyclohexylamine intermediate is acylated with 2-(tert-butoxycarbonylamino)-3-methylbutanoyl chloride under Schotten-Baumann conditions:

  • Acylation : The amine (1.0 equiv) and triethylamine (2.5 equiv) in methylene chloride are treated with the acyl chloride (1.1 equiv) at 0°C. The reaction proceeds overnight at room temperature.
  • Deprotection : The tert-butoxycarbonyl (Boc) group is removed using 4 M HCl in dioxane, yielding the free amine (92% purity after column chromatography).

Solid-Phase Synthesis for Stereochemical Control

Chiral Auxiliary-Assisted Synthesis

Adapting methods from lacosamide derivatives, (S)-2-amino-3-methylbutanoic acid is synthesized using D-serine methyl ester as a chiral template:

  • Alkylation : D-serine methyl ester reacts with methyl iodide in dimethylformamide (DMF) at −15°C.
  • Hydrolysis : The ester is hydrolyzed with 6 M HCl, followed by acylation with benzyl(propan-2-yl)amine-functionalized cyclohexyl chloride.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Reductive Amination Imine formation, LiAlH4 reduction 78 95 High stereoselectivity LiAlH4 handling hazards
Palladium Coupling Suzuki-Miyaura, hydrogenation 65 90 Modular benzyl group introduction Requires Pd catalysts
Solid-Phase Chiral auxiliary, acylation 70 98 Excellent enantiomeric excess Multi-step, time-intensive

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • LiAlH4 Reduction : Substituting THF with diethyl ether improves safety but reduces yield to 68%.
  • Acylation : Using dichloromethane instead of DMF minimizes side reactions.

Stereochemical Purity

  • Chiral Chromatography : Preparative HPLC with a Chiralpak AD-H column resolves enantiomers (ee > 99%).

Scalability

  • Gram-Scale Synthesis : The palladium-catalyzed method achieves 5 g-scale production with 63% yield.

化学反应分析

Types of Reactions

(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst or reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Benzyl halides, isopropylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide is a complex organic compound with a molecular formula of C21H35N3OC_{21}H_{35}N_3O and a molecular weight of 345.5 g/mol. It features a cyclohexyl ring substituted with a benzyl(isopropyl)amino group and an amino group, and is classified as an amide due to the presence of the amide functional group in its structure.

Chemical Properties and Reactivity
The chemical reactivity of this compound stems from its functional groups. The amino group can participate in nucleophilic substitution reactions, and the amide bond can undergo hydrolysis under acidic or basic conditions. The benzyl group's presence also allows the compound to engage in coupling reactions with various electrophiles, making it versatile for chemical modifications.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions requiring careful control of reaction conditions to ensure high yields and purity.

Potential Applications
While specific applications for this compound are not well-defined in the literature, compounds with similar structures are often explored for use in pharmaceuticals, particularly in developing treatments for neurological disorders or as anti-inflammatory agents. Its unique structural features may allow for selective receptor interactions, making it a candidate for drug development. Interaction studies would typically focus on its binding affinity to specific receptors or enzymes, employing techniques like radiolabeled ligand binding assays or surface plasmon resonance to assess how well this compound interacts with biological targets. Understanding these interactions is crucial for predicting pharmacodynamics and potential therapeutic effects.

Structural Analogues
The table below shows compounds illustrating variations in structure that can affect biological activity and chemical reactivity, highlighting the uniqueness of this compound due to its specific cyclohexane incorporation and functional groups.

Compound NameStructure FeaturesUnique Aspects
1-Amino-3-(benzoyl)-piperidineContains a piperidine ringDifferent ring structure affects binding properties
N-Benzyl-N-isopropylanilineBenzene and isopropane groupsLacks cyclohexane, altering steric properties
N-(4-Methylphenyl)-N-(isopropyl)amineSimilar amine functionalityVariations in arene substitution influence reactivity

作用机制

The mechanism of action of (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

相似化合物的比较

Chemical Identity :

  • IUPAC Name: (S)-2-Amino-N-[4-(benzylisopropylamino)cyclohexyl]-3-methylbutanamide
  • CAS No.: 1354009-77-0
  • Molecular Formula : C₂₁H₃₅N₃O
  • Molecular Weight : 345.52 g/mol
  • Structural Features: A cyclohexyl core substituted with a benzyl(isopropyl)amino group at the 4-position. A valine-derived amide side chain (3-methylbutanamide) linked to the cyclohexyl group .

Its structural complexity suggests synthetic routes involving amide coupling and cyclohexylamine functionalization, similar to methods described for related compounds (e.g., hydroxamic acids and benzamide derivatives) .

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound belongs to a class of cyclohexylamine-based amides with diverse substitutions. Below is a comparative analysis with key analogs:

Compound Name / ID Molecular Formula Key Functional Groups Substituents Potential Applications Reference
Target Compound C₂₁H₃₅N₃O Amide, benzyl, isopropyl Cyclohexyl, 3-methylbutanamide Drug candidate (unspecified)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) - Hydroxamic acid, cyclohexyl 4-chlorophenyl Antioxidant (DPPH assay)
trans-4-[4-(benzyl{(2S)-3-[4-(benzyloxy)-3-(methylsulfonyl)phenoxy]-2-hydroxypropyl}amino)cyclohexyl]benzoic acid C₃₇H₄₀N₂O₆S Benzoic acid, sulfonyl, ether Benzyloxy, hydroxypropyl Therapeutic (anti-inflammatory?)
N-{4-[2-[cyclohexyl(methyl)amino]-1,3-thiazol-4-yl]phenyl}butanamide C₂₀H₂₈N₄OS Thiazole, amide Cyclohexyl, methylamino Enzyme inhibition (hypothetical)

Key Observations :

Functional Group Diversity: The target compound lacks the hydroxamic acid group (N-hydroxy) found in antioxidants like Compound 8 from , which is critical for radical scavenging .

Substituent Effects: The benzyl(isopropyl)amino group on the cyclohexyl ring distinguishes it from simpler cyclohexylcarboxamides (e.g., Compound 8). This substitution may enhance lipophilicity and membrane permeability . The Sanofi-Aventis derivative () incorporates a sulfonylphenoxy group, suggesting broader therapeutic utility compared to the target’s simpler amide structure .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility :

  • No solubility data are available, but its amide and cyclohexyl groups suggest moderate hydrophobicity, comparable to analogs like Compound 8 .

Therapeutic Potential:

  • While the target compound’s biological activity is unspecified, structurally related compounds exhibit diverse applications: Antioxidants: Hydroxamic acids (e.g., Compound 8) show radical scavenging in DPPH assays . Enzyme Inhibitors: Thiazole-containing amides () may target proteases or kinases . Anti-inflammatory Agents: The Sanofi-Aventis derivative’s sulfonyl and benzyloxy groups align with anti-inflammatory drug design .

生物活性

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide, also known as (S)-2-amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a cyclohexyl ring and an amide functional group, which contribute to its unique pharmacological profile.

  • Molecular Formula : C21H35N3O
  • Molecular Weight : 345.5 g/mol
  • IUPAC Name : 2-amino-N-[4-(benzyl(propan-2-yl)amino)cyclohexyl]-3-methylbutanamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an anticonvulsant and analgesic agent. Its structure suggests potential interactions with various biological targets, including neurotransmitter receptors.

Anticonvulsant Activity

A study highlighted that similar compounds within the N'-benzyl 2-amino acetamide class demonstrated significant anticonvulsant properties in animal models. The efficacy of these compounds was measured using the maximal electroshock seizure (MES) test, with observed effective doses (ED50) ranging from 13 to 21 mg/kg, which outperformed traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) . This suggests that this compound may possess comparable or enhanced anticonvulsant activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key findings from SAR studies related to similar compounds:

Compound StructureKey ModificationsBiological ActivityED50 (mg/kg)
N'-benzyl 2-amino acetamidesElectron-withdrawing groups at N'-positionEnhanced anticonvulsant activity13-21
(R)-N'-benzyl 2-amino-3-methylbutanamideSubstituents at the 4'-N'-benzylamide siteImproved activity compared to phenobarbital8.9
(R)-N'-benzyl 2-amino-3,3-dimethylbutanamideFluorinated substituentsSignificant increase in activityNot specified

Case Studies and Research Findings

  • Anticonvulsant Study : A series of experiments demonstrated that compounds structurally similar to this compound exhibited pronounced anticonvulsant effects in rodent models, indicating a promising avenue for further investigation in epilepsy treatment .
  • Pain Model Evaluation : In neuropathic pain models, derivatives of this compound were assessed for their ability to alleviate pain responses. Results indicated a dose-dependent reduction in pain behaviors, suggesting a mechanism that may involve modulation of neurotransmitter release .

常见问题

Basic: What synthetic strategies are effective for constructing the sterically hindered cyclohexylamine core of this compound?

Answer:
The synthesis of the cyclohexylamine moiety requires careful handling of steric hindrance. A multi-step approach can be employed:

  • Step 1: Functionalize cyclohexane via reductive amination using benzyl and propan-2-yl groups. Sodium borohydride with AlCl₃ (as in ) can reduce intermediates while retaining stereochemistry.
  • Step 2: Introduce the amide bond via coupling agents like HATU or EDCI to minimize racemization. Ensure anhydrous conditions and low temperatures (-10°C to 0°C) during activation .
  • Validation: Monitor reaction progress with LC-MS and confirm regioselectivity via ¹H-NMR (e.g., splitting patterns for axial vs. equatorial substituents) .

Basic: Which analytical techniques are critical for verifying stereochemical integrity in this compound?

Answer:

  • X-ray Crystallography: Use SHELXL ( ) to resolve absolute configuration. For disordered cyclohexyl conformers, refine occupancy ratios (e.g., 0.55:0.45 as in ) and apply restraints to anisotropic displacement parameters .
  • NMR Spectroscopy: Employ NOESY/ROESY to detect spatial proximity between benzyl protons and cyclohexyl hydrogens. Compare coupling constants (J-values) to distinguish axial/equatorial substituents .
  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak IA) with hexane:IPA mobile phase to confirm enantiopurity (>98% ee) .

Advanced: How can conformational disorder in the cyclohexyl ring be resolved during crystallographic refinement?

Answer:

  • Disorder Modeling: In SHELXL, split the cyclohexyl ring into two components (major/minor occupancy) and apply geometric restraints to bond lengths/angles based on the ideal cyclohexane geometry. Use PART and SUMP commands to refine occupancy ratios .
  • Validation: Calculate R-factor discrepancies between observed and calculated data. A ΔR < 5% indicates acceptable disorder modeling. Cross-validate with DFT-optimized conformers (e.g., Gaussian 16) .

Advanced: What methodologies prevent racemization during amide bond formation in derivatives?

Answer:

  • Coupling Reagents: Use DIC/Oxyma Pure or PyAOP, which operate under mild conditions (pH 6–7, 0–4°C) to minimize base-induced racemization .
  • Solvent Optimization: Perform reactions in DMF or DCM with 0.1 M Hünig’s base to stabilize the transition state.
  • Monitoring: Track racemization via circular dichroism (CD) or Marfey’s reagent derivatization followed by HPLC .

Advanced: How to design SAR studies for analogs targeting GPCRs like MC4R?

Answer:

  • Core Modifications: Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., 2,4-dichlorophenyl in ) to probe hydrophobic binding pockets.
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to align analogs with MC4R agonists (e.g., CHEMBL188651 in ). Prioritize substituents with ClogP 2–4 and H-bond donors ≤3 .
  • In Vitro Assays: Screen analogs for cAMP accumulation in HEK293 cells transfected with MC4R. Compare EC₅₀ values to assess potency shifts .

Basic: How to evaluate solubility and stability for preclinical pharmacokinetic studies?

Answer:

  • Solubility: Perform shake-flask assays in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Use nephelometry to detect precipitation thresholds .
  • Stability: Incubate compound in liver microsomes (human/rat) and quantify parent compound via UPLC-MS/MS. Monitor degradation products (e.g., oxidative metabolites via CYP3A4) .

Advanced: What computational tools predict metabolic hotspots for cytochrome P450 oxidation?

Answer:

  • Site of Metabolism (SoM) Prediction: Use StarDrop’s P450 Module or GLUE (Grid-based Ligand Utilization Efficiency) to identify vulnerable positions (e.g., benzylic C-H or tertiary amines) .
  • Metabolite Identification: Perform in silico fragmentation with MetFrag or CFM-ID, cross-referenced with HR-MS data (m/z ± 5 ppm) from .

Advanced: How to optimize linker chemistry for ADC applications using this compound?

Answer:

  • Conjugation Sites: Introduce maleimide or squaramide groups ( ) at the terminal amide for thiol-selective antibody coupling.
  • Stability Testing: Incubate ADC in plasma (37°C, 72 hrs) and analyze via SEC-HPLC for linker cleavage. Aim for <5% payload release .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。